2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family, characterized by its unique structural features and potential biological applications. This compound contains a pyrimidine ring substituted with a methyl group and a pyrazine moiety, which may contribute to its pharmacological properties. The exploration of this compound's synthesis, molecular structure, chemical reactions, and applications is essential for understanding its role in medicinal chemistry.
The compound can be synthesized through various chemical routes, including nucleophilic substitutions and coupling reactions involving pyrimidine derivatives. Research articles and chemical databases provide insights into its synthesis and applications in fields such as drug development and material science.
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is classified as an organic compound, specifically a pyrimidine derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.
The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine can be achieved through several methods:
The molecular structure of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine consists of a pyrimidine ring with two substituents: a methyl group at the 2-position and a pyrazinyl group at the 6-position. The amine group is located at the 4-position of the pyrimidine ring.
The compound can undergo various chemical reactions, including:
The mechanism of action for 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities.
The applications of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine are diverse:
The pyrimidine-pyrazine hybrid architecture represents a privileged scaffold in modern drug discovery due to its versatile pharmacophoric properties and broad-spectrum biological activities. Compounds featuring this structural motif, exemplified by 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-amine, demonstrate significant therapeutic potential across multiple disease domains. Tuberculosis research has identified derivatives like N,N-dimethyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine (EVT-6586231) as potent inhibitors of Mycobacterium tuberculosis H37Ra, with inhibitory concentrations ranging from 135 to 218 μM [4]. This compound's efficacy stems from its disruption of essential biochemical pathways in the bacterium, though precise molecular targets remain under investigation.
In neurological therapeutics, structural analogs such as 4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine (S6740916) have emerged as modulators of central nervous system (CNS) targets. These compounds exhibit optimized blood-brain barrier permeability attributed to their balanced lipophilicity (cLogP 0.9–2.51) and molecular weight (285–395 g/mol) profiles [8]. Parkinson's disease research has leveraged similar frameworks to develop adenosine A2A receptor antagonists with exceptional binding affinities (IC50 ≤ 0.22 nM), surpassing clinical candidates like preladenant in both potency and ligand efficiency (0.54 vs. 0.45) [5].
Table 1: Bioactive Pyrimidine-Pyrazine Hybrids and Their Therapeutic Applications
Compound | Biological Target | Key Activity | Reference |
---|---|---|---|
EVT-6586231 | Mycobacterium tuberculosis H37Ra | Antitubercular (IC~50~: 135-218 μM) | [4] |
S6740916 | CNS targets | Neurotherapeutic candidate | |
VU0606170 analog | Adenosine A2A receptor | Antagonist (IC~50~: ≤0.22 nM) | [5] |
4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]phenyl]benzamide | SLACK channel | Anticonvulsant | [8] |
The 2-methyl-6-(pyrazin-2-yl)pyrimidin-4-amine core enables rational multitarget drug design through strategic manipulation of its three-dimensional topology and electronic distribution. The pyrimidine ring provides a hydrogen bond acceptor/donor system via the N1 and C2-NH2 groups, while the pyrazine moiety introduces an electron-deficient π-system capable of π-π stacking interactions with biological targets. This dual functionality facilitates simultaneous engagement with complementary binding pockets in enzymes and receptors [6] [8].
Structure-activity relationship (SAR) studies demonstrate that substituents at the pyrimidine C2 and C4 positions critically modulate target selectivity. Research on SLACK potassium channel inhibitors revealed that N-(pyrimidin-5-yl)acetamide derivatives with electron-donating groups at C4 exhibited enhanced potency (IC50 0.04 μM) against neuronal targets compared to unsubstituted analogs [8]. Similarly, the methyl group at the pyrimidine C2 position contributes to optimal steric occupancy in kinase binding sites, as observed in fused pyrimidine-based antitumor agents that inhibit VEGFR-2 (IC50 32.9 μM) and PDGFR-β (IC50 >200 μM) [2].
Table 2: Substituent Effects on Biological Activity in Pyrimidine-Pyrazine Hybrids
Position | Substituent | Target | Activity Change |
---|---|---|---|
C2 (Pyrim) | Methyl | Kinases | ↑ Tubulin polymerization inhibition |
C4 (Pyrim) | Morpholino | Ion channels | ↑ Selectivity vs. hERG |
C6 (Pyrim) | 4-(Pyrazin-2-yl)piperazine | M. tuberculosis | ↑ Antimycobacterial activity |
Pyrazine | Unmodified | Diverse | Maintains π-stacking capacity |
Quantum mechanical analyses confirm that the pyrazine ring's electron-withdrawing character polarizes the pyrimidine scaffold, enhancing dipole moment (μ = 5.2 D) and improving water solubility despite moderate logP values (1.87–3.53) [4] . This electronic asymmetry facilitates differential binding to structurally diverse targets, including proangiogenic receptor tyrosine kinases (RTKs) and bacterial enzymes, underscoring the scaffold's utility in polypharmacology. The conserved hydrogen-bonding capacity of the C4-amine group enables conserved molecular recognition across protein families, while the pyrazine nitrogen atoms serve as vectors for introducing selectivity-enhancing substituents without core modification [6] [8].
Structural and Pharmacophoric Features
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0